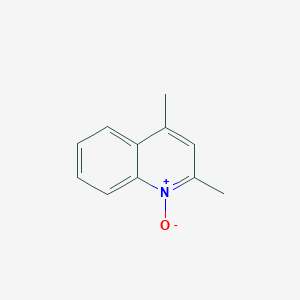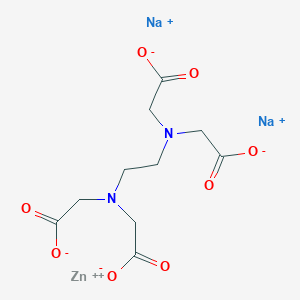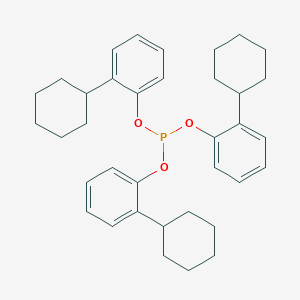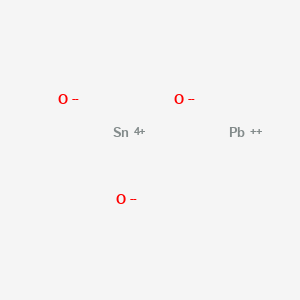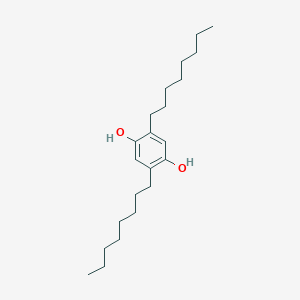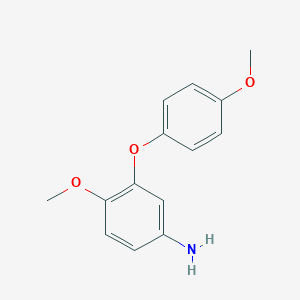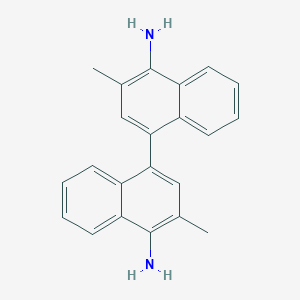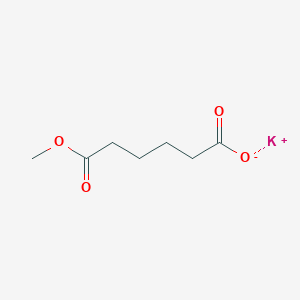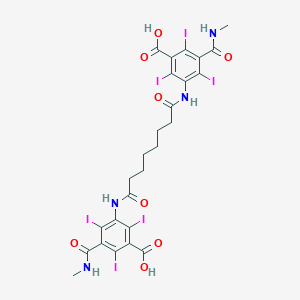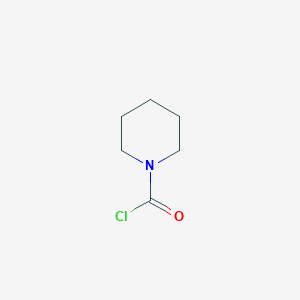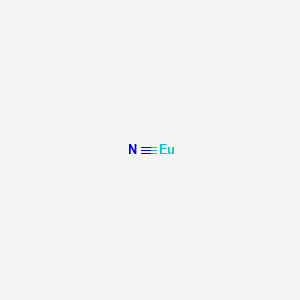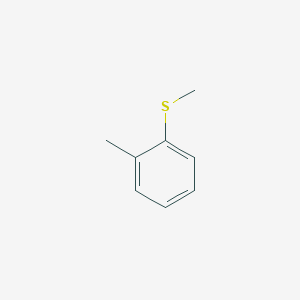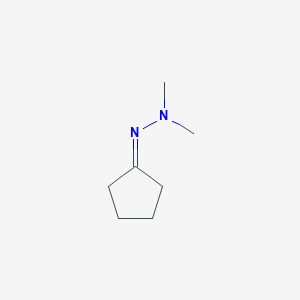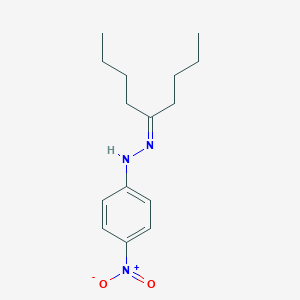
4-nitro-N-(nonan-5-ylideneamino)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(nonan-5-ylideneamino)aniline, also known as NNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-(nonan-5-ylideneamino)aniline has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-nitro-N-(nonan-5-ylideneamino)aniline has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemische Und Physiologische Effekte
4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, 4-nitro-N-(nonan-5-ylideneamino)aniline has been shown to reduce oxidative stress and inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitro-N-(nonan-5-ylideneamino)aniline in lab experiments is its potential as a multi-functional compound with anti-inflammatory, anti-cancer, and anti-microbial properties. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-nitro-N-(nonan-5-ylideneamino)aniline. One potential direction is the development of 4-nitro-N-(nonan-5-ylideneamino)aniline-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another potential direction is the investigation of the mechanism of action of 4-nitro-N-(nonan-5-ylideneamino)aniline in more detail, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline derivatives with improved solubility and efficacy may be explored.
Synthesemethoden
The synthesis of 4-nitro-N-(nonan-5-ylideneamino)aniline involves the reaction of 4-nitroaniline with nonan-5-ylideneamine in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of 4-nitro-N-(nonan-5-ylideneamino)aniline as a yellow crystalline powder. The purity of the synthesized 4-nitro-N-(nonan-5-ylideneamino)aniline can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
14090-63-2 |
|---|---|
Produktname |
4-nitro-N-(nonan-5-ylideneamino)aniline |
Molekularformel |
C15H23N3O2 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
4-nitro-N-(nonan-5-ylideneamino)aniline |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-7-13(8-6-4-2)16-17-14-9-11-15(12-10-14)18(19)20/h9-12,17H,3-8H2,1-2H3 |
InChI-Schlüssel |
UVZBGMPDHARZQE-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC |
Kanonische SMILES |
CCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCCC |
Synonyme |
5-Nonanone 4-nitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




